(2-Chlorophenyl)(phenyl)methanone (CAS: 5162-03-8), commonly known as 2-chlorobenzophenone, is an ortho-halogenated aromatic ketone utilized as a synthetic building block and UV photoinitiator . Featuring a chlorine atom at the ortho position of one phenyl ring, this compound provides specific steric hindrance and electronic properties that differentiate its reactivity from unsubstituted benzophenone. It is a precursor in the synthesis of active pharmaceutical ingredients (APIs) such as clofedanol, and serves as a specialized photoinitiator in polymer chemistry. With a melting point of 44-47 °C, it offers processability for industrial formulations requiring lower-temperature melt characteristics .
Substituting 2-chlorobenzophenone with its para-isomer (4-chlorobenzophenone) or unsubstituted benzophenone fundamentally alters both downstream reactivity and physical handling. The ortho-chloro group introduces steric bulk adjacent to the carbonyl carbon, which directs regioselectivity in nucleophilic additions and suppresses unwanted side reactions during the synthesis of bulky hemilabile ligands [1]. Furthermore, the ortho-substitution disrupts crystal lattice symmetry, lowering the melting point by approximately 30 °C compared to the para-isomer, which changes its solubility kinetics and melt-blending profile in photoinitiator formulations . In photochemical applications, the specific halogen and its position dictate the compound's resistance to photosubstitution in acidic media, making generic substitution unviable for targeted UV-curing systems [2].
In the synthesis of pyridinyl-methanol ligands for high-temperature Ruthenium metathesis catalysts, the steric and electronic profile of the benzophenone precursor directly impacts the yield of the nucleophilic addition step. Reacting the lithium salt of 2-bromopyridine with 2-chlorobenzophenone yields 89% of 1-(2'-chlorophenyl)-1-phenyl-1-(2'-pyridinyl)-methanol[1]. In contrast, using 4-chlorobenzophenone yields 80%, and unsubstituted benzophenone yields 48% under identical conditions [1].
| Evidence Dimension | Nucleophilic addition yield (pyridinyl lithium salt) |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 4-chlorobenzophenone (80% yield); Benzophenone (48% yield) |
| Quantified Difference | +9% vs para-isomer; +41% vs unsubstituted baseline |
| Conditions | -20 °C to room temperature, THF solvent, argon atmosphere |
The ortho-chloro substitution maximizes nucleophilic addition yields, improving the manufacturing efficiency of hemilabile ligands for metathesis catalysts.
The position of the chlorine substituent on the benzophenone core drastically alters the crystal packing and thermal properties of the material. 2-Chlorobenzophenone exhibits a melting point of 44-47 °C . In direct comparison, the para-substituted analog, 4-chlorobenzophenone, has a significantly higher melting point of 75-77 °C . This disruption of molecular symmetry in the ortho-isomer reduces the energy required for phase transition.
| Evidence Dimension | Melting point |
| Target Compound Data | 44-47 °C |
| Comparator Or Baseline | 4-chlorobenzophenone (75-77 °C) |
| Quantified Difference | 30 °C reduction in melting point |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
The lower melting point enables lower-temperature melt processing and easier dissolution in solvent systems during the industrial formulation of photoinitiators.
Halogenated benzophenones are used as photoinitiators and photoremovable protecting groups, but their stability in acidic environments varies by substituent. Time-resolved spectroscopy studies demonstrate that while 2-fluorobenzophenone undergoes efficient photosubstitution in 1.00 M HClO4 acidic aqueous solutions, 2-chlorobenzophenone is highly resistant to this degradation pathway[1]. The larger atomic radius and distinct electronegativity of the ortho-chloro group prevent the nucleophilic photosubstitution reaction that degrades the fluoro-analog.
| Evidence Dimension | Photosubstitution reactivity in acid |
| Target Compound Data | Resistant to photosubstitution |
| Comparator Or Baseline | 2-fluorobenzophenone (efficient photosubstitution/degradation) |
| Quantified Difference | Qualitative suppression of the photosubstitution pathway |
| Conditions | 1.00 M HClO4 in CH3CN/H2O (1:1 by volume) under UV irradiation |
For applications requiring a stable photoinitiator in highly acidic media, the ortho-chloro variant prevents unwanted degradation pathways.
Leveraging its high nucleophilic addition yields compared to para-isomers, 2-chlorobenzophenone is utilized as a precursor for synthesizing pyridinyl-methanol ligands used in high-temperature Ruthenium alkene metathesis catalysts [1].
Due to its resistance to photosubstitution in highly acidic aqueous environments—unlike its fluoro-substituted analogs—this compound is suited as a UV photoinitiator or photoremovable protecting group in low-pH polymerization systems [2].
Benefiting from a melting point of 44-47 °C, 2-chlorobenzophenone can be integrated into UV-curable coatings and adhesives that require low-temperature blending, avoiding the thermal requirements associated with higher-melting photoinitiators like 4-chlorobenzophenone .
As a direct structural intermediate, it is essential for the synthesis of pharmaceuticals such as clofedanol and serves as a reference standard (Clotrimazole EP Impurity E) for quality control in pharmaceutical manufacturing.
Irritant